molecular formula C13H14ClFO3 B1326052 Ethyl 5-(2-chloro-6-fluorophenyl)-5-oxovalerate CAS No. 951887-08-4

Ethyl 5-(2-chloro-6-fluorophenyl)-5-oxovalerate

Cat. No.: B1326052
CAS No.: 951887-08-4
M. Wt: 272.7 g/mol
InChI Key: GEIILWUKPDWFGK-UHFFFAOYSA-N
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Description

Ethyl 5-(2-chloro-6-fluorophenyl)-5-oxovalerate is an organic compound with a complex structure that includes both chloro and fluoro substituents on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-chloro-6-fluorophenyl)-5-oxovalerate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 5-(2-chloro-6-fluorophenyl)-5-oxovaleric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-chloro-6-fluorophenyl)-5-oxovalerate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(2-chloro-6-fluorophenyl)-5-oxovalerate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-chloro-6-fluorophenyl)-5-oxovalerate involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which may interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(2-chlorophenyl)-5-oxovalerate
  • Ethyl 5-(2-fluorophenyl)-5-oxovalerate
  • Ethyl 5-(2-bromophenyl)-5-oxovalerate

Uniqueness

Ethyl 5-(2-chloro-6-fluorophenyl)-5-oxovalerate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly alter its chemical properties and reactivity compared to compounds with only one type of halogen substituent

Properties

IUPAC Name

ethyl 5-(2-chloro-6-fluorophenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFO3/c1-2-18-12(17)8-4-7-11(16)13-9(14)5-3-6-10(13)15/h3,5-6H,2,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEIILWUKPDWFGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=C(C=CC=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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